molecular formula C8H6ClNO3 B1623745 2-(4-Nitrophenyl)acetyl chloride CAS No. 50434-36-1

2-(4-Nitrophenyl)acetyl chloride

Cat. No. B1623745
CAS RN: 50434-36-1
M. Wt: 199.59 g/mol
InChI Key: FYXZTVPBFJQFBO-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

To mixture of p-nitrophenylacetic acid (1 g, 5.5 mmol) in benzene (10 ml) was added thionyl chloride (0.8 ml) at room temperature. The reaction mixture was heated to reflux for 12 hr and then cooled. The excess thionyl chloride and benzene were removed in vacuo to obtain (4-nitro-phenyl)-acetyl chloride (1 g, 91%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)([Cl:16])=O>C1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([Cl:16])=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hr
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride and benzene were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.